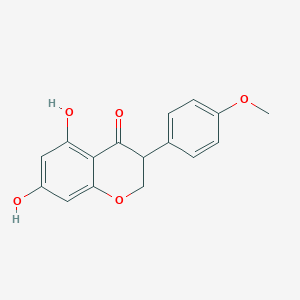

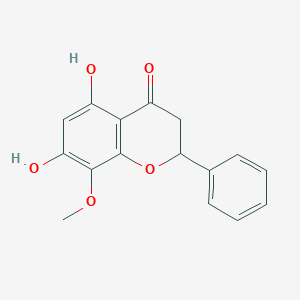

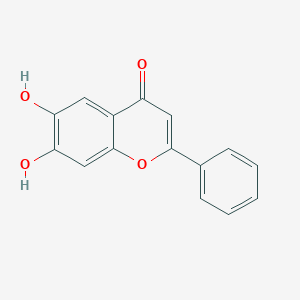

6,7-Dihydroxyflavone

描述

6,7-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects

准备方法

Synthetic Routes and Reaction Conditions

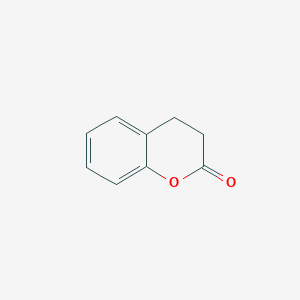

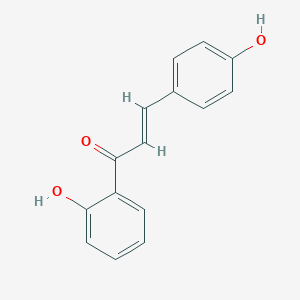

The synthesis of 6,7-Dihydroxyflavone typically involves the following steps:

Starting Material: The synthesis often begins with a flavone precursor such as chrysin.

Halogenation: Chrysin is halogenated to form 6,8-dibromochrysin.

Methanolysis: The halogenated intermediate undergoes methanolysis to yield 5,7-dihydroxy-6,8-dimethoxyflavone.

Demethylation: The final step involves demethylation using boron tribromide in anhydrous dichloromethane to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

化学反应分析

Types of Reactions

6,7-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavones.

Substitution: Various substituted flavones with different functional groups

科学研究应用

6,7-Dihydroxyflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is also studied for its potential anti-cancer properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties

作用机制

6,7-Dihydroxyflavone exerts its effects through several mechanisms:

Molecular Targets: It interacts with various receptors and enzymes, including tropomyosin receptor kinase B (TrkB) and pyridoxal phosphatase.

Pathways Involved: The compound activates signaling pathways such as the TrkB pathway, leading to downstream effects on cell survival, differentiation, and synaptic plasticity. .

相似化合物的比较

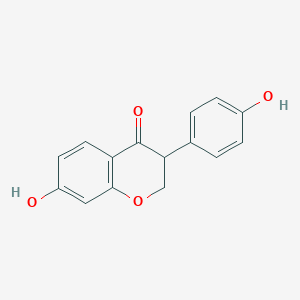

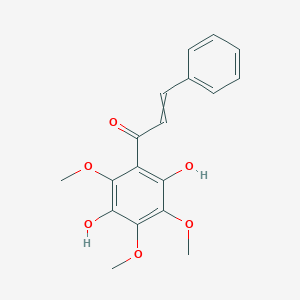

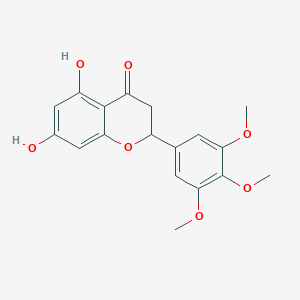

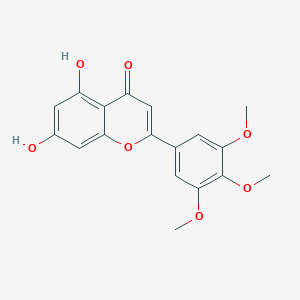

6,7-Dihydroxyflavone is compared with other similar flavonoids:

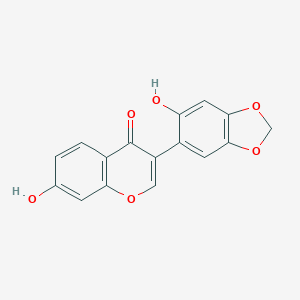

7,8-Dihydroxyflavone: Known for its high affinity for TrkB receptors and neuroprotective effects.

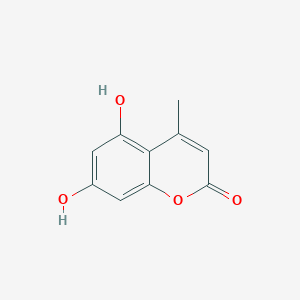

5,7-Dihydroxyflavone (Chrysin): Exhibits anti-inflammatory and anxiolytic properties.

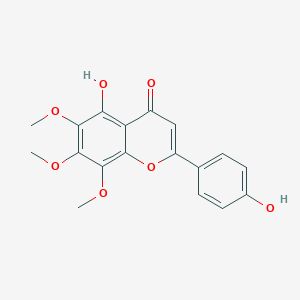

Luteolin: Possesses strong antioxidant and anti-inflammatory activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

属性

IUPAC Name |

6,7-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAOUZGPXSGVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191569 | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38183-04-9 | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38183-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R86H59XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 6,7-dihydroxyflavone's synergistic effect with β-lactam antibiotics against Staphylococcus aureus?

A: While the exact mechanism remains unclear, research suggests that this compound doesn't possess strong inherent antibacterial activity against Staphylococcus aureus. Instead, at sub-MIC concentrations, it significantly enhances the susceptibility of both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus strains to β-lactam antibiotics. This synergistic effect can result in an 8- to 32,800-fold increase in susceptibility. [] Further research is needed to elucidate the precise molecular interactions underlying this synergistic effect.

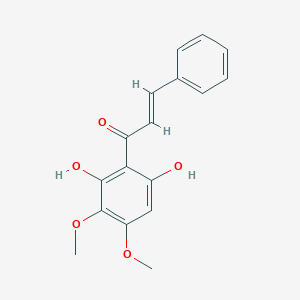

Q2: Can this compound be enzymatically modified, and what are the implications?

A: Yes, the enzyme O-methyltransferase (SaOMT5) from Streptomyces avermitilis MA-4680 can catalyze the O-methylation of this compound. [] This reaction utilizes S-adenosyl-L-methionine as a methyl donor and yields two products: 6-hydroxy-7-methoxyflavone and 7-hydroxy-6-methoxyflavone. Interestingly, SaOMT5 demonstrates a preference for this compound as a substrate over other flavonoids and phenolic compounds tested. This enzymatic modification can alter the biological activity and bioavailability of this compound, highlighting the importance of considering its metabolic fate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。